![molecular formula C9H8ClFN2O B12828658 2-(Chloromethyl)-7-fluoro-5-methoxy-1H-benzo[d]imidazole](/img/structure/B12828658.png)
2-(Chloromethyl)-7-fluoro-5-methoxy-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-7-fluoro-5-methoxy-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry. This particular compound features a chloromethyl group at the 2-position, a fluorine atom at the 7-position, and a methoxy group at the 5-position, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-7-fluoro-5-methoxy-1H-benzo[d]imidazole typically involves the cyclization of appropriately substituted o-phenylenediamines with carboxylic acids or their derivatives. One common method includes the reaction of 4-fluoro-2-methoxyaniline with chloroacetic acid under acidic conditions to form the desired benzimidazole ring . The reaction conditions often require heating and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as microwave-assisted synthesis, can be employed to reduce the environmental impact and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-7-fluoro-5-methoxy-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in the presence of a base.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzimidazoles.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Scientific Research Applications
2-(Chloromethyl)-7-fluoro-5-methoxy-1H-benzo[d]imidazole has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and antiviral activities.
Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.
Material Science: Utilized in the development of functional materials, such as organic semiconductors and dyes for solar cells.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-7-fluoro-5-methoxy-1H-benzo[d]imidazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its molecular targets. Additionally, the methoxy group can influence the compound’s pharmacokinetic properties, such as solubility and metabolic stability .
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)-5-methoxy-1H-benzo[d]imidazole: Lacks the fluorine atom at the 7-position.
2-(Chloromethyl)-7-fluoro-1H-benzo[d]imidazole: Lacks the methoxy group at the 5-position.
2-(Chloromethyl)-5,7-difluoro-1H-benzo[d]imidazole: Contains an additional fluorine atom at the 5-position.
Uniqueness
2-(Chloromethyl)-7-fluoro-5-methoxy-1H-benzo[d]imidazole is unique due to the specific combination of substituents, which can influence its chemical reactivity, biological activity, and physical properties. The presence of both the fluorine and methoxy groups can enhance its potential as a versatile building block for the synthesis of novel compounds with improved pharmacological profiles .
Properties
Molecular Formula |
C9H8ClFN2O |
|---|---|
Molecular Weight |
214.62 g/mol |
IUPAC Name |
2-(chloromethyl)-4-fluoro-6-methoxy-1H-benzimidazole |
InChI |
InChI=1S/C9H8ClFN2O/c1-14-5-2-6(11)9-7(3-5)12-8(4-10)13-9/h2-3H,4H2,1H3,(H,12,13) |
InChI Key |
ONAAFXVWNINZOH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=C1)F)N=C(N2)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N4,N4'-bis(4-bromophenyl)-N4,N4'-bis(4-butylphenyl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B12828579.png)

![Spiro[cyclohexane-1,3'-indoline]-2,3-dione](/img/structure/B12828599.png)



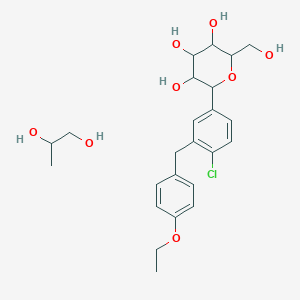
![2-Aminoimidazo[1,2-a]pyridin-6-ol](/img/structure/B12828623.png)
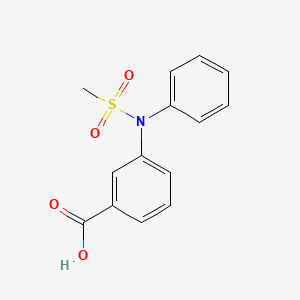
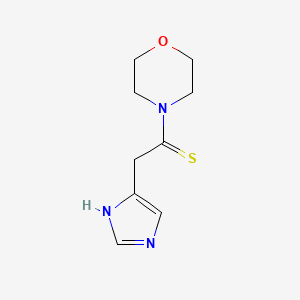
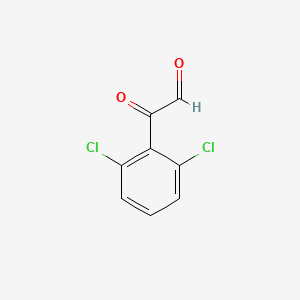
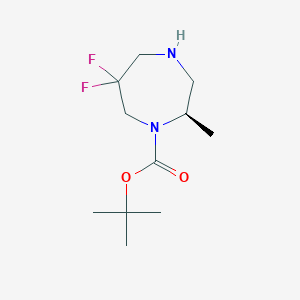
![(18R,20R,24S,27S)-24-tert-butyl-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxylic acid](/img/structure/B12828650.png)
